
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two bromine-containing groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane typically involves the bromination of cyclohexane derivatives. One common method is the radical bromination of 1-(2-ethyl)-2-(methyl)cyclohexane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would include rigorous purification steps to obtain the desired stereoisomer with high purity. Techniques such as distillation, recrystallization, and chromatography are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of cyclohexane derivatives without bromine substituents.
Aplicaciones Científicas De Investigación
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound forms alkenes through the removal of
Propiedades
Número CAS |
87716-93-6 |
|---|---|
Fórmula molecular |
C9H16Br2 |
Peso molecular |
284.03 g/mol |
Nombre IUPAC |
(1S,2R)-1-(2-bromoethyl)-2-(bromomethyl)cyclohexane |
InChI |
InChI=1S/C9H16Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2/t8-,9-/m0/s1 |
Clave InChI |
YPEODRJPUJXOCS-IUCAKERBSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)CCBr)CBr |
SMILES canónico |
C1CCC(C(C1)CCBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


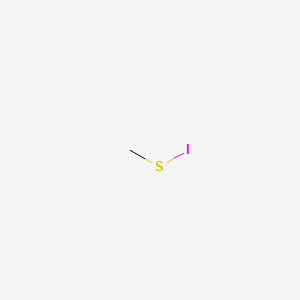
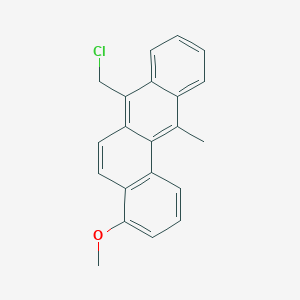
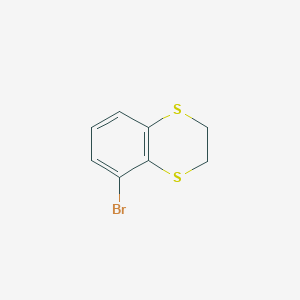
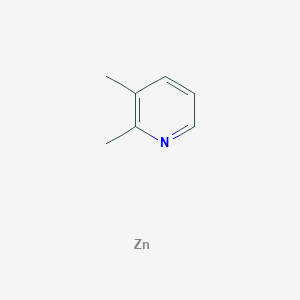
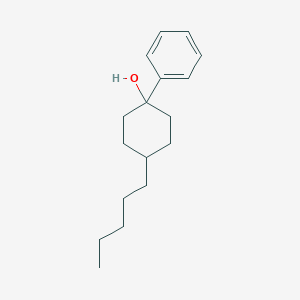
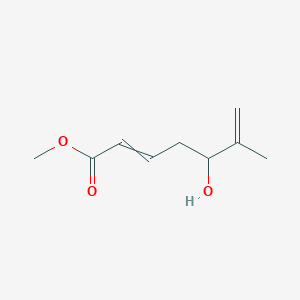
![13-[(Oxan-2-yl)oxy]tridec-2-ynal](/img/structure/B14397866.png)


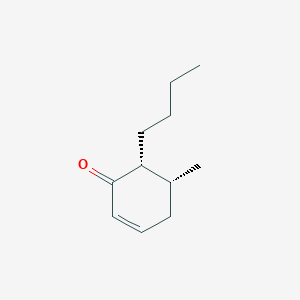
![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
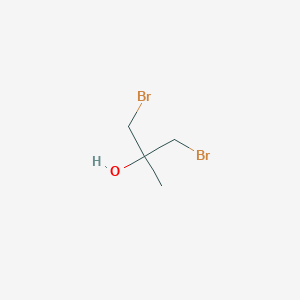
![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
